(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one
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Overview
Description
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is an organic compound with a complex structure that includes a piperazine ring and a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one typically involves the reaction of 3-methylpiperazine with cinnamaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
(2E)-1-(4-Chlorophenyl)-3-(4-propan-2-yl)phenylprop-2-en-1-one: Similar structure but with different substituents, leading to varied chemical and biological properties.
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one: Another related compound with distinct functional groups affecting its reactivity and applications.
Uniqueness
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is unique due to the presence of the piperazine ring, which imparts specific chemical properties and potential biological activities. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
(2E)-1-(3-Methylpiperazin-1-yl)-3-phenylprop-2-en-1-one is a synthetic organic compound belonging to the class of enones. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a 3-methylpiperazine moiety attached to a 3-phenylprop-2-en-1-one backbone. The presence of the enone functional group allows it to act as a Michael acceptor, which is crucial for its interaction with biological targets.
The biological activity of this compound primarily arises from its ability to interact with nucleophilic sites on proteins and enzymes. This interaction can modulate various biochemical pathways, leading to effects such as:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic processes.
- Antioxidant Activity: It has potential roles in reducing oxidative stress by scavenging free radicals.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. A study demonstrated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies show that it possesses activity against several bacterial strains, indicating its potential application in treating infections.
Case Studies
- Inhibition of MAO-B: In a study focusing on N-methyl-piperazine chalcones, compounds similar to this compound were tested for their inhibitory effects on monoamine oxidase B (MAO-B). One derivative exhibited an IC50 value of 0.71 μM, highlighting the potential for developing dual inhibitors targeting MAO-B and acetylcholinesterase (AChE) .
- Cytotoxicity Against Cancer Cells: A series of experiments demonstrated that derivatives of this compound could effectively induce cell death in various cancer cell lines through mechanisms involving oxidative stress and apoptosis .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to evaluate structure–activity relationships (SAR). The following table summarizes key findings:
Properties
IUPAC Name |
(E)-1-(3-methylpiperazin-1-yl)-3-phenylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-12-11-16(10-9-15-12)14(17)8-7-13-5-3-2-4-6-13/h2-8,12,15H,9-11H2,1H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXKBRIICHRCSE-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CCN1)C(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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